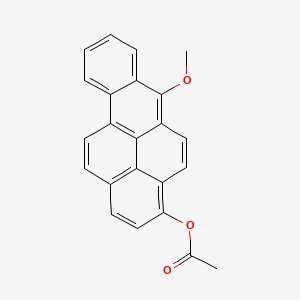![molecular formula C14H19BrO B14439501 1-[4-(6-Bromohexan-2-yl)phenyl]ethan-1-one CAS No. 74072-50-7](/img/structure/B14439501.png)
1-[4-(6-Bromohexan-2-yl)phenyl]ethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[4-(6-Bromohexan-2-yl)phenyl]ethan-1-one is a chemical compound with the molecular formula C14H19BrO It is a derivative of acetophenone, where the phenyl ring is substituted with a 6-bromohexan-2-yl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(6-Bromohexan-2-yl)phenyl]ethan-1-one typically involves the bromination of a precursor compound. One common method is the bromination of acetophenone derivatives. The reaction can be carried out using bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3). The reaction conditions usually involve refluxing the mixture in an appropriate solvent like dichloromethane (CH2Cl2) or carbon tetrachloride (CCl4) to achieve the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1-[4-(6-Bromohexan-2-yl)phenyl]ethan-1-one can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as hydroxyl (OH), amino (NH2), or thiol (SH) groups.
Oxidation Reactions: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction Reactions: Reduction can lead to the formation of alcohols or alkanes.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide (NaOH) for hydroxyl substitution, ammonia (NH3) for amino substitution, and thiourea for thiol substitution. These reactions are typically carried out in polar solvents like water or ethanol.
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in aprotic solvents like tetrahydrofuran (THF) or diethyl ether.
Major Products Formed
Substitution Reactions: Products include substituted phenyl ethanones with various functional groups.
Oxidation Reactions: Products include phenyl acetic acids or benzoic acids.
Reduction Reactions: Products include phenyl ethanols or hexylbenzenes.
Scientific Research Applications
1-[4-(6-Bromohexan-2-yl)phenyl]ethan-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-[4-(6-Bromohexan-2-yl)phenyl]ethan-1-one involves its interaction with specific molecular targets. The bromine atom can participate in halogen bonding, influencing the compound’s binding affinity to proteins or enzymes. The phenyl ring and ethanone moiety can engage in π-π interactions and hydrogen bonding, respectively, affecting the compound’s overall biological activity .
Comparison with Similar Compounds
Similar Compounds
Phenacyl Bromide: Similar in structure but with a different substituent on the phenyl ring.
1-[4-(2-Hydroxypropan-2-yl)phenyl]ethan-1-one: Contains a hydroxyl group instead of a bromohexyl group.
2-Bromo-1-(4-morpholinophenyl)-1-ethanone: Contains a morpholine ring instead of a bromohexyl group.
Uniqueness
1-[4-(6-Bromohexan-2-yl)phenyl]ethan-1-one is unique due to the presence of the 6-bromohexan-2-yl group, which imparts distinct chemical and biological properties. This substitution can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable compound for various applications .
Properties
CAS No. |
74072-50-7 |
|---|---|
Molecular Formula |
C14H19BrO |
Molecular Weight |
283.20 g/mol |
IUPAC Name |
1-[4-(6-bromohexan-2-yl)phenyl]ethanone |
InChI |
InChI=1S/C14H19BrO/c1-11(5-3-4-10-15)13-6-8-14(9-7-13)12(2)16/h6-9,11H,3-5,10H2,1-2H3 |
InChI Key |
MAKOLSMIKCSEGQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCCCBr)C1=CC=C(C=C1)C(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


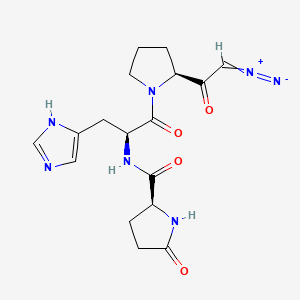
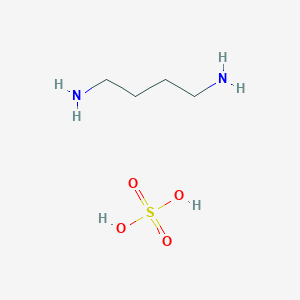
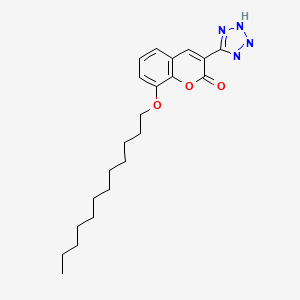
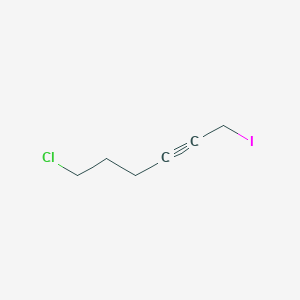

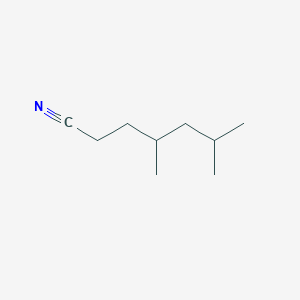
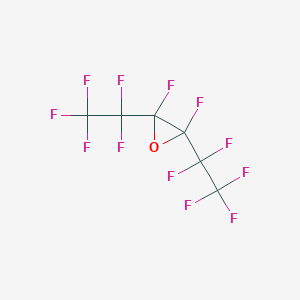
![4-[2-(1H-Pyrazol-1-yl)ethyl]phenol](/img/structure/B14439459.png)
![6-[(1E,3E,5E)-6-[(1R,3R,4S,5S,7R)-4,8-dihydroxy-1,3,5,7-tetramethyl-2,6-dioxabicyclo[3.2.1]octan-3-yl]hexa-1,3,5-trienyl]-4-methoxy-5-methylpyran-2-one](/img/structure/B14439466.png)

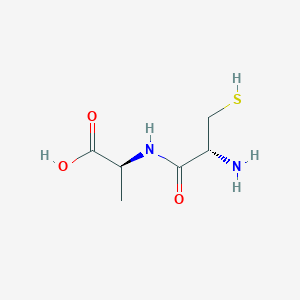
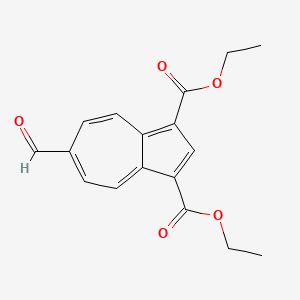
![1-Methyl-2-{[(2-methylphenyl)methyl]sulfanyl}pyridin-1-ium bromide](/img/structure/B14439486.png)
